N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide
Description
N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide is a complex organic compound with a unique structure that combines elements of cyclopentene, chromene, and pyrrolidine
Properties
IUPAC Name |
N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-21(2,16-7-3-4-8-16)14-23-20(26)24-12-11-22(15-24)13-18(25)17-9-5-6-10-19(17)27-22/h5-7,9-10H,3-4,8,11-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUMLFOFTPJKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2)C4=CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the synthesis might start with the preparation of a cyclopentenyl derivative, followed by its reaction with a chromene derivative to form the spiro compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for diseases that involve specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings with advanced functionalities.
Mechanism of Action
The mechanism by which N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirochromene derivatives and pyrrolidine-containing molecules. Examples might be:
- Spiro[chromene-2,3’-pyrrolidine] derivatives
- Cyclopentenyl-substituted chromenes
- Pyrrolidine-based ligands
Uniqueness
What sets N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide apart is its specific combination of structural elements, which confer unique chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
